

# An In-depth Technical Guide to 4-(5-Iodopyridin-2-yl)morpholine

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## Compound of Interest

Compound Name: 4-(5-Iodopyridin-2-yl)morpholine

Cat. No.: B1306204

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## Introduction

**4-(5-Iodopyridin-2-yl)morpholine** is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a morpholine ring attached to an iodinated pyridine core, presents a versatile scaffold for the synthesis of novel bioactive molecules. The presence of the morpholine moiety is significant, as it is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The iodine atom on the pyridine ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space.

This technical guide provides a comprehensive review of the available literature on **4-(5-Iodopyridin-2-yl)morpholine**, summarizing its chemical properties, potential synthesis, and the biological activities associated with its structural class.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-(5-Iodopyridin-2-yl)morpholine** is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

Property	Value	Reference
CAS Number	470463-42-4	[1][2][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> IN <sub>2</sub> O	[1][2]
Molecular Weight	290.10 g/mol	[1][2]
IUPAC Name	4-(5-iodopyridin-2-yl)morpholine	[6]
Monoisotopic Mass	289.992 g/mol	[6]
Topological Polar Surface Area	25.4 Å <sup>2</sup>	[6]
XLogP3	1.6	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	1	[6]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-(5-iodopyridin-2-yl)morpholine** is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from general methods for the preparation of 2-morpholinopyridines. The most common approach involves the nucleophilic aromatic substitution (S<sub>N</sub>Ar) of a suitable dihalopyridine with morpholine.

General Experimental Protocol:

A likely synthesis would involve the reaction of 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine with morpholine. This reaction is typically carried out in the presence of a base and a suitable solvent.

- Reactants: 2-chloro-5-iodopyridine (1 equivalent), morpholine (1.1-1.5 equivalents), and a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or triethylamine (Et<sub>3</sub>N) (2-3 equivalents).

- Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) is typically used.
- Reaction Conditions: The reaction mixture is heated, often under reflux, for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired **4-(5-Iodopyridin-2-yl)morpholine**.

Caption: Plausible synthetic workflow for **4-(5-Iodopyridin-2-yl)morpholine**.

## Spectroscopic Data

Detailed, experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for **4-(5-Iodopyridin-2-yl)morpholine** are not readily available in the reviewed literature. However, predicted mass spectrometry data can be found in chemical databases.

### Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] <sup>+</sup>	290.99888
[M+Na] <sup>+</sup>	312.98082
[M-H] <sup>-</sup>	288.98432
[M] <sup>+</sup>	289.99105
[M] <sup>-</sup>	289.99215

Data obtained from PubChem.[\[7\]](#)

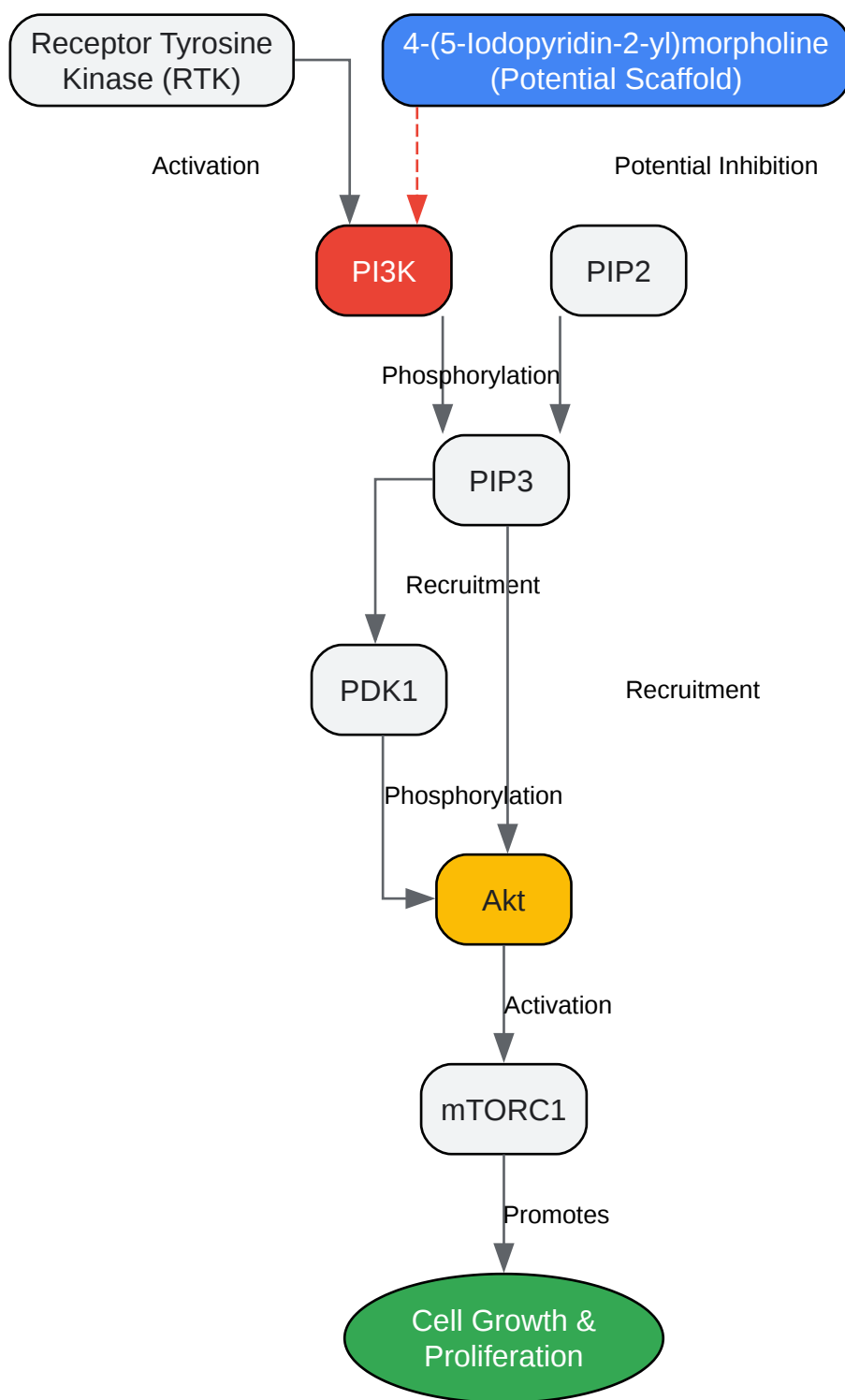
## Biological Activity and Potential Applications

While direct biological data for **4-(5-iodopyridin-2-yl)morpholine** is scarce in the public domain, the broader class of morpholine-containing compounds, particularly those with a pyridine or pyrimidine core, has been extensively studied. These compounds are frequently investigated as inhibitors of various protein kinases, playing a crucial role in cancer research.

#### Role as a Scaffold in PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] The morpholine moiety is a critical pharmacophore in many PI3K inhibitors. For instance, the pan-PI3K inhibitor ZSTK474 features two morpholine groups.[8] Structure-activity relationship (SAR) studies on ZSTK474 and its analogs have demonstrated that the morpholine oxygen can form a crucial hydrogen bond with the hinge region of the PI3K enzyme active site.[8]

Although no specific studies have been found that evaluate **4-(5-iodopyridin-2-yl)morpholine** as a PI3K inhibitor, its structural similarity to known PI3K inhibitor scaffolds suggests its potential as a valuable intermediate or building block for the synthesis of novel PI3K inhibitors. The iodo-substituent offers a site for further chemical elaboration to optimize potency and selectivity for different PI3K isoforms.



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Caption: Potential role of **4-(5-Iodopyridin-2-yl)morpholine** scaffold in PI3K signaling.

Anticancer Potential of Related Morpholine Derivatives

Numerous studies have reported the synthesis and evaluation of morpholine-containing heterocyclic compounds as anticancer agents. For example, derivatives of 2-morpholino-4-anilinoquinoline have shown potent anticancer activity against various cancer cell lines. Similarly, morpholinopyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), another important target in cancer therapy.

The available evidence strongly suggests that the 4-(pyridin-2-yl)morpholine scaffold is a privileged structure in the design of kinase inhibitors. The iodo-substituent in **4-(5-Iodopyridin-2-yl)morpholine** provides a valuable tool for medicinal chemists to generate libraries of analogs for screening against various kinase targets, thereby facilitating the discovery of new therapeutic agents.

## Conclusion

**4-(5-Iodopyridin-2-yl)morpholine** is a chemical compound with significant potential as a building block in drug discovery and development. While detailed studies on its synthesis and biological activity are not widely published, its structural features, particularly the morpholine ring and the reactive iodine atom, make it an attractive starting material for the synthesis of novel kinase inhibitors, especially targeting the PI3K signaling pathway. Further research into the synthesis and biological evaluation of derivatives of **4-(5-Iodopyridin-2-yl)morpholine** is warranted to fully explore its therapeutic potential. The lack of extensive public data suggests that this compound may be more widely used in proprietary industrial research.

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## References

- 1. chemscene.com [chemscene.com]
- 2. 4-(5-IODO-PYRIDIN-2-YL)-MORPHOLINE | 470463-42-4 [chemicalbook.com]
- 3. biomall.in [biomall.in]
- 4. pschemicals.com [pschemicals.com]

- 5. echemi.com [echemi.com]
- 6. 4-(5-Iodo-pyridin-2-yl)-morpholine | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - 4-(5-iodo-2-pyridyl)morpholine (C<sub>9</sub>H<sub>11</sub>IN<sub>2</sub>O) [pubchemlite.lcsb.uni.lu]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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